molecular formula C5H5O4- B3061293 Oxo[(prop-2-en-1-yl)oxy]acetate CAS No. 87024-25-7

Oxo[(prop-2-en-1-yl)oxy]acetate

Cat. No.: B3061293
CAS No.: 87024-25-7
M. Wt: 129.09 g/mol
InChI Key: QSAJCKLJOZVKDL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo[(prop-2-en-1-yl)oxy]acetate is an organic compound characterized by the presence of an oxo group and a prop-2-en-1-yloxy group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxo[(prop-2-en-1-yl)oxy]acetate typically involves the esterification of oxoacetic acid with prop-2-en-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Oxoacetic acid+Prop-2-en-1-olH2SO4This compound+H2O\text{Oxoacetic acid} + \text{Prop-2-en-1-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Oxoacetic acid+Prop-2-en-1-olH2​SO4​​this compound+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of corresponding epoxides or diols.

    Reduction: The compound can be reduced to yield alcohol derivatives, where the oxo group is converted to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, resulting in the formation of various substituted esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters.

Scientific Research Applications

Oxo[(prop-2-en-1-yl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is employed in the manufacture of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which Oxo[(prop-2-en-1-yl)oxy]acetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved include ester hydrolysis and subsequent oxidation or reduction reactions.

Comparison with Similar Compounds

    Prop-2-en-1-yl acetate: Similar in structure but lacks the oxo group.

    Oxoacetic acid: Contains the oxo group but lacks the prop-2-en-1-yloxy group.

    Prop-2-en-1-ol: Contains the prop-2-en-1-yloxy group but lacks the acetate moiety.

Properties

IUPAC Name

2-oxo-2-prop-2-enoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-2-3-9-5(8)4(6)7/h2H,1,3H2,(H,6,7)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAJCKLJOZVKDL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594874
Record name Oxo[(prop-2-en-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87024-25-7
Record name Oxo[(prop-2-en-1-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxo[(prop-2-en-1-yl)oxy]acetate
Reactant of Route 2
Reactant of Route 2
Oxo[(prop-2-en-1-yl)oxy]acetate
Reactant of Route 3
Reactant of Route 3
Oxo[(prop-2-en-1-yl)oxy]acetate
Reactant of Route 4
Reactant of Route 4
Oxo[(prop-2-en-1-yl)oxy]acetate
Reactant of Route 5
Reactant of Route 5
Oxo[(prop-2-en-1-yl)oxy]acetate
Reactant of Route 6
Oxo[(prop-2-en-1-yl)oxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.